Duralink HTS is a chemical compound with the molecular formula C₆H₁₂Na₂O₆S₄, primarily utilized in sulfur-based vulcanization systems. This compound is known for generating hybrid crosslinks that enhance the retention of physical and dynamic properties in various applications, particularly in rubber and polymer formulations. Duralink HTS serves as an adhesion promoter, improving the bonding between materials, which is crucial in industries such as automotive and construction .
Safety information for Duralink HTS is not extensively documented in scientific research. However, the technical datasheet mentions no specific hazards related to flammability or reactivity [].
While Duralink HTS is a valuable additive in the rubber industry, further scientific research could explore:
Duralink HTS mainly undergoes vulcanization reactions, where it interacts with sulfur to form crosslinked networks. This process involves the formation of disulfide bonds, which significantly enhance the mechanical properties of the resulting materials. The hybrid crosslinking mechanism allows for improved thermal stability and resistance to aging compared to conventional vulcanization agents .
The chemical reaction can be summarized as follows:
This reaction is facilitated by heat and can be influenced by various factors such as temperature and the presence of other additives.
The synthesis of Duralink HTS typically involves a multi-step chemical process that includes the reaction of sodium sulfide with various organic compounds to produce the desired sulfonate structure. The exact details of these methods are proprietary and may vary among manufacturers. Key parameters such as temperature and reaction time are critical for optimizing yield and purity during synthesis .
Duralink HTS finds extensive applications in several fields:
These applications leverage its unique ability to form hybrid crosslinks that improve material performance under stress and environmental exposure .
Studies focusing on Duralink HTS interactions have revealed that mixing temperatures significantly affect its performance. Research indicates that mixing at temperatures above 150 degrees Celsius enhances the effectiveness of Duralink HTS in compounding processes, leading to better adhesion properties in steel cord adhesion compounds . Conversely, lower mixing temperatures can negatively impact its performance.
Duralink HTS shares similarities with several other compounds used in vulcanization and adhesion promotion. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features | Unique Aspects of Duralink HTS |
|---|---|---|---|
| Thiokol | Varies (polysulfides) | Used in sealants and adhesives | Specifically designed for hybrid crosslinking |
| Sulfur-based Adhesives | Varies | General use in rubber applications | Enhanced retention of dynamic properties |
| Epoxy Resins | Varies | Strong adhesion but limited flexibility | Offers flexibility along with strong adhesion |
| Silane Coupling Agents | Varies | Improve bonding between organic and inorganic materials | Hybrid crosslinking capability |
Duralink HTS stands out due to its specific formulation aimed at achieving hybrid crosslinking, which combines the benefits of both sulfur curing and enhanced adhesion properties, making it particularly effective in demanding industrial applications .
DHTS introduces a unique hybrid crosslink structure characterized by a hexamethylene spacer flanked by sulfur atoms (Fig. 1). During vulcanization, DHTS reacts with sulfur and accelerators to form crosslinks of the general structure –S–(CH₂)₆–S–, which bridge adjacent polymer chains [2] [3]. Unlike conventional polysulfidic crosslinks (–Sₓ–), which are prone to thermal degradation via desulfurization, DHTS-stabilized crosslinks resist reversion by retaining their disulfidic (–S–S–) character while preserving flexibility [2].
Polysulfidic bonds, while providing superior dynamic flexibility, undergo scission under anaerobic high-temperature conditions, leading to network degradation. In contrast, monosulfidic bonds exhibit greater thermal stability but reduced elasticity. DHTS hybridizes these traits: the hexamethylene spacer maintains polymer chain mobility, while the shortened sulfur chains (disulfidic or monosulfidic) resist thermal breakdown [2] [3]. This rearrangement minimizes cyclic sulfide formation and main-chain modifications, which are key contributors to vulcanizate degradation [3].
The thermal stability of DHTS-mediated crosslinks is highly temperature-dependent. At curing temperatures exceeding 150°C, traditional sulfur systems exhibit rapid reversion, whereas DHTS-containing formulations maintain 80–90% tensile strength retention after prolonged aging at 100°C [2]. This stabilization arises from two mechanisms:
Table 1: Tensile Retention in DHTS vs. Conventional Systems
| System | Tensile Retention (%) After 100°C/70h |
|---|---|
| Conventional (TBBS) | 45 |
| TBBS + DHTS | 85 |
| Semi-EV | 70 |
| Semi-EV + DHTS | 92 |
Data adapted from oxidative aging studies [2].
The vulcanization kinetics of DHTS-modified systems are governed by synergistic interactions between sulfur, sulfenamide accelerators (e.g., N-tert-butyl-2-benzothiazolesulfenamide/TBBS), and DHTS. Increasing DHTS concentration (1–3 phr) delays scorch time by 10–15% due to competitive consumption of sulfur radicals, but optimizes crosslink density by directing sulfur toward hybrid crosslink formation [2] [3].
Table 2: Optimized Cure Systems for Target Properties
| Performance Goal | Sulfur (phr) | TBBS (phr) | DHTS (phr) |
|---|---|---|---|
| Overcure Resistance | 2.2 | 1.6 | 3.0 |
| High-Temperature Cure | 1.0 | 2.3 | 2.0 |
| Low Heat Buildup | 1.3 | 1.1 | 1.5 |
Formulation guidelines derived from compounding trials [3].
Notably, DHTS reduces the sulfur/accelerator ratio required for equivalent crosslink density, minimizing pendant sulfide formation. This kinetic modulation enhances network homogeneity, as evidenced by 20–30% improvements in fatigue resistance compared to semi-efficient vulcanization (semi-EV) systems [2].
While direct electron microscopy data is absent in the reviewed literature, DHTS’s role as a brass adhesion promoter infers interphase modification. In steel-belted radial tires, DHTS enhances rubber-brass adhesion by 25–40% through sulfhydryl group interactions with the brass surface [3]. These groups likely facilitate covalent bonding between the hybrid crosslinks and copper sulfide layers on brass, though further microscopy is required to confirm interfacial morphology changes.
Duralink HTS, chemically known as hexamethylene-1,6-bis(thiosulfate) disodium salt dihydrate, represents a significant advancement in post-vulcanization stabilization technology [1] [2]. With a molecular weight of 390 g/mol and the molecular formula C₆H₁₂Na₂O₆S₄ [3], this compound fundamentally alters the crosslinking architecture of rubber vulcanizates through the formation of hybrid crosslinks that incorporate both sulfur atoms and hexamethylene carbon chains [4] [5].
The compound's efficacy in network architecture preservation stems from its unique ability to generate thermally stable hybrid crosslinks during vulcanization. These crosslinks contain both sulfur and carbon atoms, with a hexamethylene 1,6-dithiyl group interposed within the polysulfidic crosslinks [4] [5]. This structural modification provides enhanced resistance to changes in crosslink structure and density encountered during overcure, high-temperature cures, and anaerobic aging conditions [1] [2].
The fundamental mechanism underlying Duralink HTS's anti-reversion activity involves the formation of hybrid crosslinks that maintain their structural integrity under thermal stress conditions that would typically cause conventional sulfur crosslinks to degrade [4] [6]. During prolonged thermal exposure, conventional vulcanization systems experience polysulfidic crosslink degradation, which results in a reduction in crosslink density and deterioration of physical properties [7].
Research has demonstrated that Duralink HTS significantly reduces reversion rates by 30-40% compared to control samples in natural rubber vulcanizates [8]. The compound achieves this through compensation for broken polysulfidic bonds by forming stable carbon-carbon linkages that resist thermal degradation [8]. This mechanism is particularly effective because it addresses the root cause of reversion—the thermal instability of polysulfidic crosslinks—rather than merely delaying the onset of degradation.
The anti-reversion performance of Duralink HTS has been extensively documented across various vulcanization systems. In conventional sulfur systems, the addition of 1.5 parts per hundred rubber (phr) of Duralink HTS reduces torque reduction from 35-40% to 15-20% after 30 minutes at 180°C [5]. Semi-efficient systems show improvement from 25-30% to 10-15% torque reduction, while efficient systems demonstrate enhancement from 10-15% to 5-10% torque reduction under identical conditions [5].
The torque reduction dynamics observed in rubber vulcanizates containing Duralink HTS reveal distinct patterns across different vulcanization systems. Conventional sulfur systems without Duralink HTS typically exhibit initial torque values of 42-45 dN·m, which decrease to 25-30 dN·m after 30 minutes at 180°C, representing a 35-40% reduction [5]. The incorporation of Duralink HTS into these systems results in initial torque values of 38-42 dN·m, with retention at 32-36 dN·m after thermal exposure, limiting torque reduction to 15-20% [5].
| Vulcanization System | Initial Torque (dN·m) | Torque at 30 min @ 180°C (dN·m) | Torque Reduction (%) |
|---|---|---|---|
| Conventional Sulfur | 42-45 [5] | 25-30 [5] | 35-40 [5] |
| Conventional Sulfur + Duralink HTS | 38-42 [5] | 32-36 [5] | 15-20 [5] |
| Semi-Efficient | 40-43 [5] | 28-32 [5] | 25-30 [5] |
| Semi-Efficient + Duralink HTS | 36-40 [5] | 32-35 [5] | 10-15 [5] |
| Efficient | 35-38 [5] | 30-33 [5] | 10-15 [5] |
| Efficient + Duralink HTS | 32-36 [5] | 30-34 [5] | 5-10 [5] |
Semi-efficient vulcanization systems demonstrate intermediate behavior, with Duralink HTS providing substantial improvement in torque retention. The crosslink preservation mechanism in these systems involves both reduced sulfur content and hybrid crosslink formation, resulting in enhanced thermal stability while maintaining adequate dynamic properties [5].
Efficient vulcanization systems, characterized by low sulfur content and high accelerator concentrations, show the least torque reduction in both control and Duralink HTS-containing formulations. However, the addition of Duralink HTS still provides measurable improvement, reducing torque loss from 10-15% to 5-10% [5]. This enhancement is attributed to the stabilization of existing monosulfidic crosslinks through the formation of additional hybrid crosslinks that complement the inherently stable network structure [5].
The molecular-level mechanisms responsible for Duralink HTS's anti-reversion activity involve complex interactions between the thiosulfate functional groups and the vulcanization system components. During vulcanization, the thiosulfate groups in Duralink HTS react with rubber polymers and sulfur donors to form hybrid crosslinks that resist scission under anaerobic conditions [8].
The hexamethylene moiety of Duralink HTS serves as a flexible spacer that links two polymer chains via mono- or disulfidic bonds [6]. This configuration provides several advantages over conventional polysulfidic crosslinks. First, the hexamethylene chain offers greater flexibility than rigid sulfur chains, allowing the network to accommodate stress without bond rupture [6]. Second, the reduced sulfur content at the attachment points to the polymer backbone improves thermal stability while maintaining the flexibility necessary for dynamic applications [4].
The anti-reversion pathway involves the progressive replacement of thermally labile polysulfidic crosslinks with more stable hybrid structures. As conventional crosslinks degrade under thermal stress, the Duralink HTS-derived hybrid crosslinks maintain network integrity, preventing the catastrophic loss of physical properties associated with reversion [4] [6]. This mechanism is particularly effective because it operates continuously throughout the thermal exposure period, providing ongoing protection against network degradation.
Molecular modeling studies have revealed that the hybrid crosslinks formed by Duralink HTS exhibit lower activation energies for thermal degradation compared to conventional polysulfidic crosslinks [8]. The hexamethylene chain acts as a molecular shock absorber, distributing stress across multiple bond types and reducing the likelihood of catastrophic bond failure under thermal stress conditions [8].
The enhancement of fatigue resistance through crosslink hybridization represents one of the most significant advantages of Duralink HTS in rubber vulcanization systems. Fatigue resistance, defined as the ability of a material to withstand repeated loading and unloading cycles without failure, is critically dependent on the flexibility and stability of the crosslink network [9] [5].
Research has consistently demonstrated that Duralink HTS provides substantial improvements in fatigue resistance across various rubber systems. In natural rubber formulations, the addition of 1.5 phr Duralink HTS increases fatigue life from 80-100 kilocycles to 180-200 kilocycles under 100% strain conditions [5]. This improvement represents a 100-125% increase in fatigue life, attributed to the enhanced network flexibility provided by the hybrid crosslinks [5].
The mechanism underlying this improvement involves the formation of crosslinks that combine the flexibility of long-chain polysulfidic bonds with the stability of carbon-carbon linkages. The hexamethylene chain provides a flexible spacer that allows the network to accommodate cyclic deformation without excessive stress concentration at individual crosslink sites [4] [5]. This distributed stress accommodation prevents the formation of fatigue cracks that would otherwise propagate through the network under repeated loading [5].
The cyclic strain energy dissipation mechanisms in Duralink HTS-containing vulcanizates reveal fundamental differences from conventional crosslinked systems. Energy dissipation during cyclic loading occurs through several mechanisms, including viscoelastic losses, crosslink flexing, and polymer chain mobility [10].
In conventional vulcanization systems, energy dissipation per cycle ranges from 0.05-0.08 J/cycle under static loading conditions to 0.80-1.20 J/cycle under dynamic impact loading [10]. The incorporation of Duralink HTS reduces these values to 0.03-0.05 J/cycle and 0.60-0.90 J/cycle, respectively, representing energy dissipation reductions of 25-40% and 20-30% [10].
| Loading Condition | Energy Dissipation without Duralink HTS (J/cycle) | Energy Dissipation with Duralink HTS (J/cycle) | Energy Dissipation Reduction (%) |
|---|---|---|---|
| Static Loading | 0.05-0.08 [10] | 0.03-0.05 [10] | 25-40 [10] |
| Low Frequency Cyclic (1-5 Hz) | 0.12-0.18 [10] | 0.08-0.12 [10] | 30-35 [10] |
| Medium Frequency Cyclic (10-20 Hz) | 0.25-0.35 [10] | 0.18-0.25 [10] | 25-30 [10] |
| High Frequency Cyclic (50-100 Hz) | 0.45-0.60 [10] | 0.35-0.45 [10] | 20-25 [10] |
| Dynamic Impact Loading | 0.80-1.20 [10] | 0.60-0.90 [10] | 20-30 [10] |
| Thermal Cycling with Load | 0.15-0.25 [10] | 0.10-0.18 [10] | 30-35 [10] |
The reduced energy dissipation in Duralink HTS systems is attributed to several factors. The hybrid crosslinks exhibit lower hysteresis during cyclic deformation, as the hexamethylene chain provides a more efficient stress transfer mechanism than conventional sulfur chains [10]. Additionally, the improved network stability reduces the energy losses associated with crosslink rearrangement and bond reformation during cyclic loading [10].
The frequency dependence of energy dissipation reveals that Duralink HTS provides the greatest benefit at low to medium frequencies (1-20 Hz), where the reduction in energy dissipation ranges from 25-35% [10]. At higher frequencies (50-100 Hz), the benefit is reduced to 20-25%, suggesting that the hybrid crosslinks are most effective at accommodating slower deformation rates where molecular relaxation processes can occur [10].
The crack propagation inhibition provided by Duralink HTS under dynamic loading conditions represents a critical aspect of its fatigue resistance enhancement mechanism. Crack propagation in rubber materials typically occurs through a process of crack initiation, growth, and coalescence, with the rate of propagation determined by the stress intensity at the crack tip and the material's resistance to crack extension [11] [12].
Research has demonstrated that Duralink HTS significantly improves crack propagation resistance across various rubber systems. In natural rubber formulations, the crack initiation threshold increases from 2.8-3.2 MPa to 3.5-4.0 MPa with 1 phr Duralink HTS, and further to 4.2-4.8 MPa with 2 phr loading [13]. This improvement is accompanied by a reduction in crack propagation rate from 0.025-0.035 mm/cycle to 0.015-0.022 mm/cycle and 0.010-0.018 mm/cycle, respectively [13].
| Material System | Crack Initiation Threshold (MPa) | Crack Propagation Rate (mm/cycle) | Critical Crack Length (mm) | Fatigue Life (cycles to failure) |
|---|---|---|---|---|
| Natural Rubber Control | 2.8-3.2 [13] | 0.025-0.035 [13] | 8-12 [13] | 80,000-120,000 [13] |
| NR + Duralink HTS (1 phr) | 3.5-4.0 [13] | 0.015-0.022 [13] | 12-16 [13] | 160,000-200,000 [13] |
| NR + Duralink HTS (2 phr) | 4.2-4.8 [13] | 0.010-0.018 [13] | 15-20 [13] | 200,000-260,000 [13] |
| SBR Control | 2.2-2.6 [13] | 0.030-0.042 [13] | 6-10 [13] | 60,000-100,000 [13] |
| SBR + Duralink HTS (1 phr) | 2.8-3.2 [13] | 0.020-0.028 [13] | 10-14 [13] | 120,000-160,000 [13] |
| SBR + Duralink HTS (2 phr) | 3.4-3.8 [13] | 0.015-0.025 [13] | 12-18 [13] | 180,000-220,000 [13] |
The mechanism underlying crack propagation inhibition involves the modification of the stress field at the crack tip through the presence of hybrid crosslinks. Conventional crosslinked systems exhibit concentrated stress fields at crack tips, leading to rapid crack propagation once the critical stress intensity is reached [13]. In contrast, Duralink HTS-containing systems demonstrate distributed stress fields that effectively dissipate crack tip stress over a larger volume of material [13].
The hybrid crosslinks formed by Duralink HTS provide enhanced crack tip blunting through their ability to accommodate large deformations without failure. The hexamethylene chain acts as a molecular spring, absorbing stress energy and preventing its concentration at the crack tip [13]. This mechanism is particularly effective under dynamic loading conditions where rapid stress changes would otherwise promote crack propagation [13].
The critical crack length, defined as the crack length at which unstable propagation occurs, shows significant improvement with Duralink HTS incorporation. Natural rubber systems exhibit increases from 8-12 mm to 12-16 mm with 1 phr Duralink HTS, and to 15-20 mm with 2 phr loading [13]. This improvement indicates that the hybrid crosslinks provide enhanced resistance to crack propagation even when cracks have reached substantial lengths [13].
The fatigue life improvements observed with Duralink HTS incorporation are directly related to the crack propagation inhibition mechanism. Natural rubber systems show fatigue life increases from 80,000-120,000 cycles to 160,000-200,000 cycles with 1 phr Duralink HTS, representing a 100-67% improvement [13]. The dose-response relationship demonstrates that higher Duralink HTS loadings provide progressively greater benefits, with 2 phr loading extending fatigue life to 200,000-260,000 cycles [13].
The effectiveness of Duralink HTS in crack propagation inhibition is attributed to its ability to create a more homogeneous stress distribution within the rubber network. The hybrid crosslinks provide multiple pathways for stress dissipation, reducing the likelihood of stress concentration at individual points that could serve as crack initiation sites [13]. This distributed stress accommodation mechanism is particularly beneficial under dynamic loading conditions where stress concentrations would otherwise promote rapid crack propagation [13].